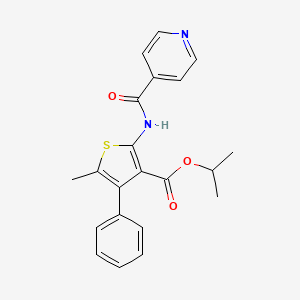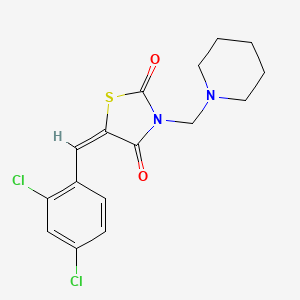
PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and other reduced forms .
Wissenschaftliche Forschungsanwendungen
Thiophene derivatives, including PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE, have a wide range of applications in scientific research. They are used in medicinal chemistry for their potential anti-inflammatory, antimicrobial, and anticancer properties . In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they are used as corrosion inhibitors in industrial chemistry .
Wirkmechanismus
The mechanism of action of PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of this compound, with its pyridine and phenyl groups, may confer distinct biological and chemical properties compared to these similar compounds.
Eigenschaften
IUPAC Name |
propan-2-yl 5-methyl-4-phenyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13(2)26-21(25)18-17(15-7-5-4-6-8-15)14(3)27-20(18)23-19(24)16-9-11-22-12-10-16/h4-13H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXCEUHHGQXYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine](/img/structure/B6065206.png)
![4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6065211.png)
![N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide](/img/structure/B6065214.png)
![N-methyl-1-[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6065232.png)

![1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B6065245.png)
![3-isopropyl-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-isoxazolecarboxamide](/img/structure/B6065251.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6065252.png)

![N-[5-[(2-chlorophenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6065259.png)
![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6065263.png)
![5-(2-furyl)-2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6065270.png)
![2-(benzylthio)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6065280.png)
![N-[5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B6065301.png)
